molecular formula C16H19N3O2 B2784487 1-Mesityl-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1171896-58-4

1-Mesityl-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2784487
CAS RN: 1171896-58-4
M. Wt: 285.347
InChI Key: RODBITZNSJBPHZ-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

Synthesis and Anticancer Activities

1-Mesityl-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one and its analogs have been synthesized and evaluated for their anticancer activities. These compounds, due to their structural features, including the oxadiazole ring, are explored for potential anticancer properties. For instance, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has shown moderate cytotoxicity against MCF-7 breast cancer cell lines, highlighting the significance of the tetrahydropyridine and oxadiazole moieties in contributing to anticancer activities (Redda & Gangapuram, 2007).

Antimicrobial and Antiviral Activities

Compounds containing the 1,2,4-oxadiazole ring, similar to this compound, have been synthesized and found to exhibit strong antimicrobial activity. The structure–activity relationship studies of these compounds indicate their potential in combating microbial infections. Additionally, derivatives have been investigated for their antiviral activities, showing effectiveness against various viral strains, underscoring the versatility of the oxadiazole ring in therapeutic applications (Krolenko, Vlasov, & Zhuravel, 2016).

Photophysical and Electrochemical Properties

The oxadiazole moiety, present in this compound, contributes to interesting photophysical and electrochemical properties, making these compounds suitable for various applications, including organic light-emitting diodes (OLEDs) and electrochromic devices. Research into similar compounds has revealed their potential for high performance in electronic and photonic devices due to their stable luminescent properties and efficient charge transport mechanisms (Wang et al., 2001).

Mechanism of Action

The mechanism of action of oxadiazoles is diverse and depends on the specific compound. Some oxadiazoles have shown anti-infective properties, acting as anti-bacterial, anti-viral, anti-leishmanial agents, etc .

Future Directions

The future directions in the field of oxadiazoles involve the design and synthesis of new chemical entities to act against various diseases. The demand for new hybrid drugs acting against resistant microorganisms has necessitated the urge of new chemical entities to act against these microorganisms .

properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-9-5-10(2)15(11(3)6-9)19-8-13(7-14(19)20)16-17-12(4)18-21-16/h5-6,13H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODBITZNSJBPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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